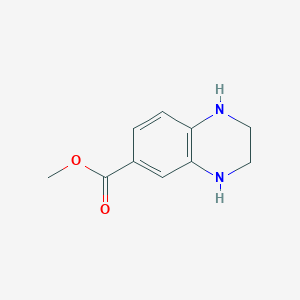

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Vue d'ensemble

Description

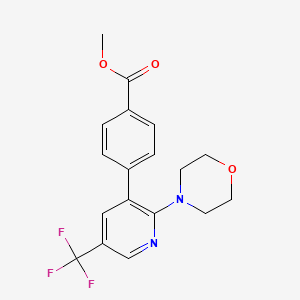

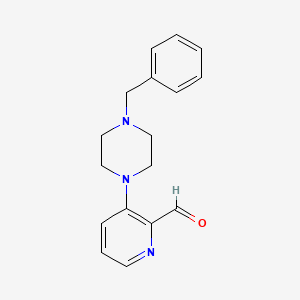

“Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a heterocyclic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate”, which is a known compound2.

Synthesis Analysis

The synthesis of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is not well-documented in the available literature. However, related compounds such as “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” are used as heterocyclic building blocks2.Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is not readily available. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” has an empirical formula of C11H13NO2, a CAS Number of 177478-49-8, and a molecular weight of 191.232.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not readily available. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is known to be a powder with a melting point of 73-76 °C2.Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Neuropathic Pain Treatment

1-methyl 1, 2, 3, 4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain with a known neuroprotective profile, has been investigated in a model of streptozotocin (STZ) induced neuropathic pain . The study involved inducing diabetic neuropathy in male BALB/c mice by intraperitoneal injection of a single dose of STZ (200 mg/kg). Upon development of DPN after 4 weeks, mice were investigated for mechanical allodynia (von Frey filament pressure test) and thermal hyperalgesia (tail immersion test). The results showed that acute administration of 1MeTIQ (15–45 mg/kg i.p.) reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .

Biological Agents

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Antiviral Compound

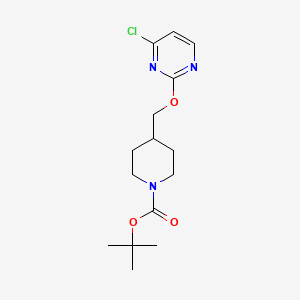

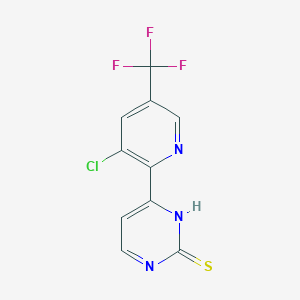

The antiviral compound (112) was synthesized by a mixture of 4-chloro-8-methyl [1, 2, 4] triazolo [4, 3-a] quinoxaline-1-amine (110) and appropriate isothiocyanate derivatives in EtOH, refluxed for 6 h .

Inhibition of Tubulin Polymerization

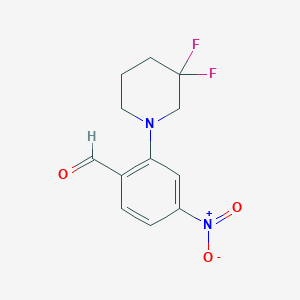

Due to inhibition of tubulin polymerization would disturb the formation of microtubule network and destruct the cytoskeleton, immunofluorescence staining assay was subsequently performed to evaluate the effect of compounds on morphological characteristics of the microtubule in HT-29 cells .

Damage to Biological Molecules

Quinoxalines are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .

Tubulin Polymerization Inhibition

Compounds similar to “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” have been studied for their effect on tubulin polymerization. Inhibition of tubulin polymerization would disturb the formation of the microtubule network and destruct the cytoskeleton. An immunofluorescence staining assay was performed to evaluate the effect of these compounds on the morphological characteristics of the microtubule in HT-29 cells .

Safety And Hazards

The safety and hazards of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not well-documented in the available literature. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled2.

Orientations Futures

The future directions for “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not well-documented in the available literature. However, given its structural similarity to other heterocyclic compounds, it may have potential applications in pharmaceuticals and other chemical industries1.

Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.

Propriétés

IUPAC Name |

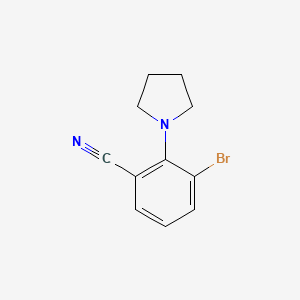

methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHCQPYCRVXZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856536 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

CAS RN |

90918-37-9 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

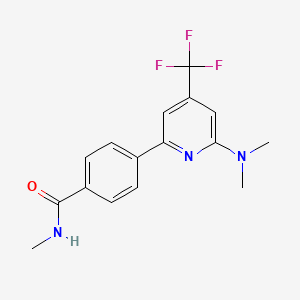

![4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester](/img/structure/B1401856.png)

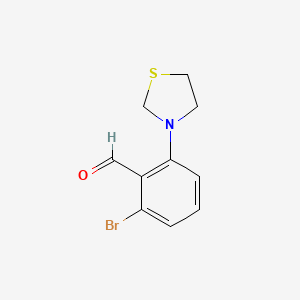

![[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401857.png)